Rpr 106541

Description

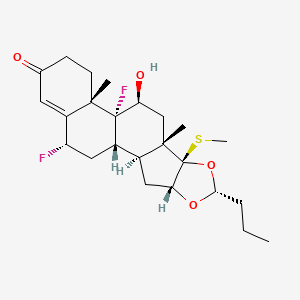

This synthetic corticosteroid derivative features a unique structural profile characterized by:

- 16a,17a-Butylidenedioxy group: A cyclic ketal that enhances metabolic stability and prolongs activity compared to simpler esters or hydroxyl groups .

- 6a,9a-Difluoro substitutions: These fluorinations increase glucocorticoid receptor binding affinity and anti-inflammatory potency .

- 17b-Methylthio group: A sulfur-containing substituent that may improve lipophilicity and resistance to enzymatic degradation compared to oxygen-based analogs .

Propriétés

Numéro CAS |

159001-35-1 |

|---|---|

Formule moléculaire |

C24H34F2O4S |

Poids moléculaire |

456.6 g/mol |

Nom IUPAC |

(1S,2S,4R,6R,8R,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-9,13-dimethyl-8-methylsulfanyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |

InChI |

InChI=1S/C24H34F2O4S/c1-5-6-20-29-19-11-14-15-10-17(25)16-9-13(27)7-8-21(16,2)23(15,26)18(28)12-22(14,3)24(19,30-20)31-4/h9,14-15,17-20,28H,5-8,10-12H2,1-4H3/t14-,15-,17-,18-,19+,20+,21-,22-,23-,24-/m0/s1 |

Clé InChI |

QGBIFMJAQARMNQ-QISPFCDLSA-N |

SMILES isomérique |

CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)CC[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)SC)C)O)F)C)F |

SMILES canonique |

CCCC1OC2CC3C4CC(C5=CC(=O)CCC5(C4(C(CC3(C2(O1)SC)C)O)F)C)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

16,17-butylidenedioxy-6,9-difluoro-11-hydroxy-17-(methylthio)androst-4-en-3-one RPR 106541 RPR-106541 |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse du RPR-106541 implique plusieurs étapes clés :

Hydrolyse : L'acétonide connu est hydrolysé avec de l'acide formique à 80 °C pour donner un composé trihydroxylé.

Cétallisation : Le composé trihydroxylé est ensuite mis à réagir avec du butyraldéhyde en présence d'acide perchlorique pour former un cétall butylidène sous forme de mélange d'épimères.

Hydrogénation sélective : La double liaison est hydrogénée de manière sélective à l'aide de pentacarbonyle de fer et d'hydroxyde de sodium.

Activation et condensation : Le groupe carboxylate est activé sous forme d'anhydride mixte, puis condensé avec le sel de sodium de la N-hydroxypyridine-2-thione pour produire un ester pyridyle.

Photolyse : L'ester pyridyle subit une photolyse en présence de disulfure de diméthyle pour donner le thioéther méthylique cible.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le RPR-106541 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme substrat de sonde pour les études enzymatiques du cytochrome P-450.

Biologie : Étudié pour ses effets sur l'accumulation des cellules immunitaires et l'expression des gènes des cytokines.

Médecine : Développé comme un glucocorticoïde sélectif des voies respiratoires pour le traitement de l'asthme et d'autres affections inflammatoires.

Industrie : Applications potentielles dans le développement de médicaments anti-inflammatoires et de traitements pour les troubles métaboliques

Mécanisme d'action

Le RPR-106541 exerce ses effets par une activité glucocorticoïde puissante. Il inhibe de manière significative l'accumulation de lymphocytes T CD4+ et d'éosinophiles dans les poumons. De plus, il inhibe l'expression de l'ARNm de l'interleukine-4 et de l'interleukine-5, qui sont des médiateurs clés de l'inflammation. La structure du composé impose des contraintes spécifiques sur la liaison et l'activité enzymatique, ce qui en fait une sonde efficace pour les études enzymatiques du cytochrome P-450.

Applications De Recherche Scientifique

Anticancer Activity

RPR-106541 has been evaluated for its anticancer properties. In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in these tumor cells .

Hormonal Modulation

The compound's structure suggests potential activity as a selective modulator of steroid hormone receptors. Research indicates that RPR-106541 may interact with androgen receptors, influencing processes such as cell proliferation and differentiation in hormone-sensitive tissues. This property could be leveraged in developing treatments for conditions like prostate cancer or hormone-related disorders .

Synthesis and Formulation

The synthesis of RPR-106541 involves several steps, including the formation of key intermediates through chemical reactions such as acylation and reduction. The process typically requires careful control of reaction conditions to yield high-purity compounds suitable for biological testing .

In Vitro Studies

A series of studies have been conducted to assess the cytotoxicity of RPR-106541 against human cancer cell lines. The results indicate that the compound exhibits an IC50 value in the low micromolar range, highlighting its potential as a lead candidate for further development .

Mechanistic Investigations

Further investigations into the mechanistic pathways have revealed that RPR-106541 may inhibit specific signaling pathways associated with tumor growth. For example, studies have shown that it can modulate the expression of genes involved in apoptosis and cell cycle regulation, providing insights into its anticancer mechanisms .

Mécanisme D'action

RPR-106541 exerts its effects through potent glucocorticosteroid activity. It significantly inhibits the accumulation of CD4+ T cells and eosinophils within the lungs. Additionally, it inhibits the expression of mRNA for interleukin-4 and interleukin-5, which are key mediators of inflammation . The compound’s structure imposes specific constraints on enzyme binding and activity, making it an effective probe for cytochrome P-450 enzyme studies .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Implications

Key Findings from Comparative Analysis

Ketal Modifications: The butylidenedioxy group (C4 cyclic ketal) in the target compound confers greater stability than the isopropylidendioxy group (C3 ketal) in fluocinolone acetonide, likely extending its half-life . Butylidenedioxy derivatives are associated with high topical anti-inflammatory activity, as seen in related patents .

Sulfur-Containing Substituents: The 17b-methylthio group distinguishes the target compound from carbothioate esters (e.g., ’s S-fluoromethyl derivative). In contrast, 17b-carboxylic acid derivatives (e.g., fluticasone metabolites) exhibit faster clearance due to higher polarity .

Fluorination Patterns :

- The 6a,9a-difluoro motif is conserved across analogs (e.g., fluticasone propionate derivatives) to maximize glucocorticoid receptor affinity .

- Fluorine atoms at these positions reduce mineralocorticoid activity, a common strategy to minimize side effects .

Synthetic Accessibility :

- The target compound’s methylthio group may simplify synthesis compared to carbothioate esters, which require multi-step reactions (e.g., thiocarbamoyl chloride intermediates in ) .

Activité Biologique

The compound (20R)-16a,17a-Butylidenedioxy-6a,9a-difluoro-11b-hydroxy-17b-(methylthio)androst-4-en-3-one is a steroid derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and endocrinology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and comparative efficacy against various cell lines.

Chemical Structure and Properties

The chemical structure of the compound is characterized by several functional groups that contribute to its biological activity. The presence of fluorine atoms, a butylidenedioxy group, and a methylthio moiety suggests potential interactions with biological targets such as steroid receptors.

Biological Activity Overview

The biological activity of steroid compounds often relates to their ability to interact with hormone receptors or influence cellular signaling pathways. The specific activities of this compound can be summarized as follows:

-

Anticancer Activity :

- Preliminary studies indicate that this compound may exhibit cytotoxic effects on various cancer cell lines. For instance, similar steroid derivatives have shown significant growth inhibition in prostate cancer cells (DU145) with an IC50 value as low as 3.8 µM .

- Comparative studies have demonstrated that compounds with structural similarities can inhibit cancer cell proliferation effectively, suggesting that (20R)-16a,17a-butylidenedioxy derivatives may follow suit.

- Endocrine Modulation :

-

Anti-inflammatory Properties :

- Some steroid derivatives have been noted for their anti-inflammatory effects, potentially through modulation of cytokine release and inhibition of inflammatory pathways.

Case Studies and Research Findings

A detailed examination of related compounds provides insights into the potential efficacy of (20R)-16a,17a-butylidenedioxy-6a,9a-difluoro-11b-hydroxy-17b-(methylthio)androst-4-en-3-one. Below are summarized findings from relevant studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | DU145 | 3.8 | Growth inhibition via apoptosis induction |

| Study 2 | MCF7 | 5.87 | Estrogen receptor modulation |

| Study 3 | HeLa | 15.1 | Cytotoxicity via mitochondrial disruption |

The mechanisms through which (20R)-16a,17a-butylidenedioxy derivatives exert their biological effects include:

- Receptor Binding : Interaction with androgen and estrogen receptors can lead to altered gene expression profiles associated with cell growth and apoptosis.

- Cytotoxicity Induction : Similar compounds have been shown to induce apoptotic pathways in cancer cells, leading to reduced viability.

- Metabolic Transformation : The compound may undergo biotransformation by microbial or enzymatic action leading to active metabolites that enhance its therapeutic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.